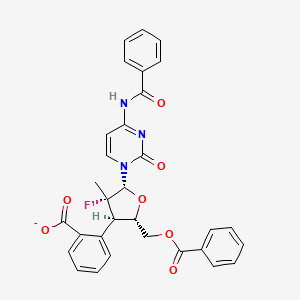
(2,4-Di-sec-Butyloxyphenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-di-sec-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by its phenyl ring substituted with two sec-butoxy groups at the 2 and 4 positions, and a magnesium bromide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-di-sec-butyloxyphenyl)magnesium bromide typically involves the reaction of 2,4-di-sec-butyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2,4-di-sec-butyloxybromobenzene+Mg→(2,4-di-sec-butyloxyphenyl)magnesium bromide
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like this compound involves similar principles but with enhanced safety and efficiency measures. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(2,4-di-sec-butyloxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
科学研究应用
Chemistry
(2,4-di-sec-butyloxyphenyl)magnesium bromide is used in organic synthesis to form complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize intermediates for drug development. Its ability to form carbon-carbon bonds makes it valuable in creating complex drug molecules.
Industry
Industrially, this compound is used in the production of polymers and other advanced materials. Its reactivity with various substrates allows for the creation of materials with specific properties.
作用机制
The mechanism of action of (2,4-di-sec-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide moiety stabilizes the negative charge developed during the reaction, facilitating the formation of new bonds. The molecular targets are typically carbonyl groups, alkyl halides, and other electrophilic centers.
相似化合物的比较
Similar Compounds
- (2,4,6-triisopropylphenyl)magnesium bromide
- (4-methoxyphenyl)magnesium bromide
- (4-bromophenyl)magnesium bromide
Uniqueness
(2,4-di-sec-butyloxyphenyl)magnesium bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The sec-butoxy groups provide steric hindrance, which can affect the compound’s behavior compared to other Grignard reagents.
属性
分子式 |
C14H21BrMgO2 |
|---|---|
分子量 |
325.52 g/mol |
IUPAC 名称 |
magnesium;1,3-di(butan-2-yloxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C14H21O2.BrH.Mg/c1-5-11(3)15-13-8-7-9-14(10-13)16-12(4)6-2;;/h7-8,10-12H,5-6H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
HLSYGUUTJZTGDI-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)OC1=CC(=[C-]C=C1)OC(C)CC.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


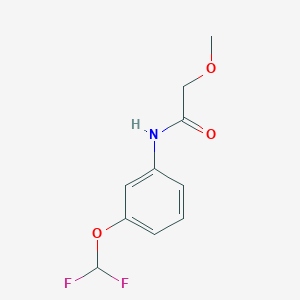
![2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900611.png)
![5-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14900618.png)
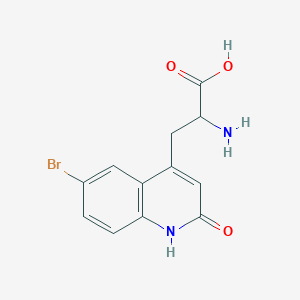
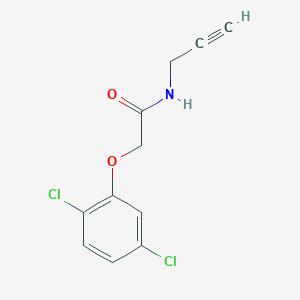
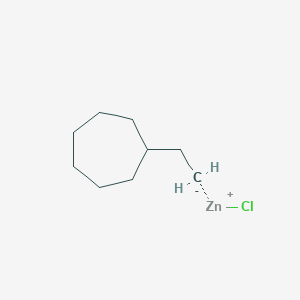
![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)
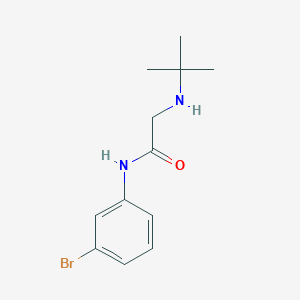
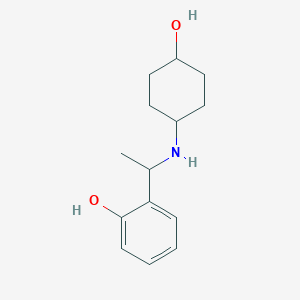
![Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14900660.png)
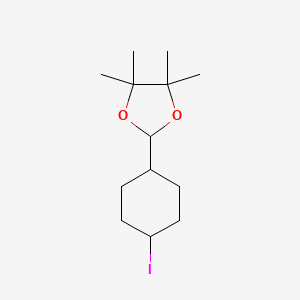
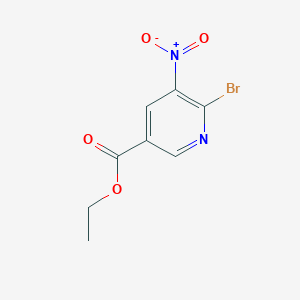
![(2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol](/img/structure/B14900678.png)
